molecular formula C9H12O2 B1666784 2-(Benzyloxy)ethanol CAS No. 622-08-2

2-(Benzyloxy)ethanol

Cat. No. B1666784
M. Wt: 152.19 g/mol
InChI Key: CUZKCNWZBXLAJX-UHFFFAOYSA-N
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Patent
US05208223

Procedure details

A mixture of 156.75 g of dry ethylene glycol and 64.37 g of 87.2% potassium hydroxide is warmed and stirred until a complete solution. The mixture is then stirred in a 90° C. oil bath and 130.51 g of benzyl chloride is added dropwise over 2 hours. This mixture is then stirred at 130° C. for 2 hours, cooled and 500 ml of water added. The oil is extracted twice with ether. The extracts are combined and evaporated. The residue is distilled, giving 83.2 g of ethylene glycol monobenzyl ether.
Quantity
156.75 g
Type
reactant
Reaction Step One
Quantity
64.37 g
Type
reactant
Reaction Step One
Quantity
130.51 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[OH-].[K+].[CH2:7](Cl)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>O>[CH2:7]([O:3][CH2:2][CH2:1][OH:4])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
156.75 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
64.37 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
130.51 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred until a complete solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed
STIRRING
Type
STIRRING
Details
The mixture is then stirred in a 90° C. oil bath
STIRRING
Type
STIRRING
Details
This mixture is then stirred at 130° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The oil is extracted twice with ether
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 83.2 g
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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